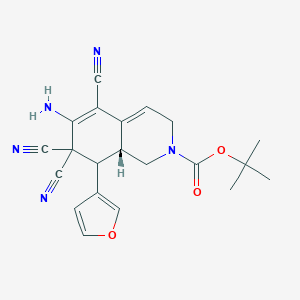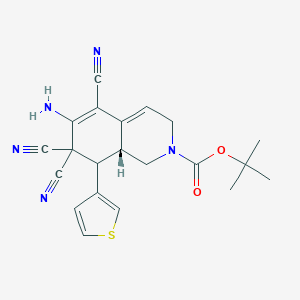
6-AMINO-2-BENZYL-8-(3-BROMOPHENYL)-1,2,3,7,8,8A-HEXAHYDROISOQUINOLINE-5,7,7-TRICARBONITRILE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-AMINO-2-BENZYL-8-(3-BROMOPHENYL)-1,2,3,7,8,8A-HEXAHYDROISOQUINOLINE-5,7,7-TRICARBONITRILE is a complex organic compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This particular compound is characterized by the presence of multiple functional groups, including an amino group, a benzyl group, a bromophenyl group, and three cyano groups. The compound’s unique structure makes it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-AMINO-2-BENZYL-8-(3-BROMOPHENYL)-1,2,3,7,8,8A-HEXAHYDROISOQUINOLINE-5,7,7-TRICARBONITRILE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with the isoquinoline core in the presence of a Lewis acid catalyst.
Bromination: The bromophenyl group can be introduced through a bromination reaction, where the phenyl ring is brominated using bromine or a bromine-containing reagent.
Amination and Cyanation: The amino and cyano groups can be introduced through nucleophilic substitution reactions, where appropriate amine and cyano reagents are used.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in batch or continuous flow reactors, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can undergo reduction reactions, where the cyano groups can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles such as hydroxyl, alkoxy, or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Common nucleophiles include sodium hydroxide (NaOH), sodium methoxide (NaOMe), and ammonia (NH3).
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Amines.
Substitution: Hydroxyl, alkoxy, or amino derivatives.
科学的研究の応用
6-AMINO-2-BENZYL-8-(3-BROMOPHENYL)-1,2,3,7,8,8A-HEXAHYDROISOQUINOLINE-5,7,7-TRICARBONITRILE has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors. It may serve as a lead compound in the development of new pharmaceuticals.
Medicine: The compound is investigated for its potential therapeutic effects, including its ability to modulate biological pathways involved in diseases such as cancer and neurological disorders.
Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 6-AMINO-2-BENZYL-8-(3-BROMOPHENYL)-1,2,3,7,8,8A-HEXAHYDROISOQUINOLINE-5,7,7-TRICARBONITRILE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, the compound may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth. The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research.
類似化合物との比較
Similar Compounds
6-amino-2-benzyl-8-phenyl-2,3,8,8a-tetrahydro-5,7,7(1H)-isoquinolinetricarbonitrile: Similar structure but lacks the bromine atom.
6-amino-2-benzyl-8-(4-bromophenyl)-2,3,8,8a-tetrahydro-5,7,7(1H)-isoquinolinetricarbonitrile: Similar structure but with the bromine atom in a different position on the phenyl ring.
6-amino-2-benzyl-8-(3-chlorophenyl)-2,3,8,8a-tetrahydro-5,7,7(1H)-isoquinolinetricarbonitrile: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
The presence of the bromine atom in the 3-position of the phenyl ring in 6-AMINO-2-BENZYL-8-(3-BROMOPHENYL)-1,2,3,7,8,8A-HEXAHYDROISOQUINOLINE-5,7,7-TRICARBONITRILE imparts unique chemical properties, such as increased reactivity in substitution reactions and potential biological activity. This makes the compound a valuable subject of study in various fields of research.
特性
分子式 |
C25H20BrN5 |
|---|---|
分子量 |
470.4 g/mol |
IUPAC名 |
6-amino-2-benzyl-8-(3-bromophenyl)-1,3,8,8a-tetrahydroisoquinoline-5,7,7-tricarbonitrile |
InChI |
InChI=1S/C25H20BrN5/c26-19-8-4-7-18(11-19)23-22-14-31(13-17-5-2-1-3-6-17)10-9-20(22)21(12-27)24(30)25(23,15-28)16-29/h1-9,11,22-23H,10,13-14,30H2 |
InChIキー |
XKNWLFNYEXRBDK-UHFFFAOYSA-N |
SMILES |
C1C=C2C(CN1CC3=CC=CC=C3)C(C(C(=C2C#N)N)(C#N)C#N)C4=CC(=CC=C4)Br |
正規SMILES |
C1C=C2C(CN1CC3=CC=CC=C3)C(C(C(=C2C#N)N)(C#N)C#N)C4=CC(=CC=C4)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![tert-butyl 6-amino-5,7,7-tricyano-8-[4-(methylsulfanyl)phenyl]-3,7,8,8a-tetrahydro-2(1H)-isoquinolinecarboxylate](/img/structure/B343437.png)
![ethyl 6-amino-2-({[4-(4-chlorophenyl)-3-cyano-6-(2-thienyl)-2-pyridinyl]sulfanyl}methyl)-5-cyano-4-(4-fluorophenyl)-4H-pyran-3-carboxylate](/img/structure/B343446.png)
![7-(TERT-BUTYL)-2-[(3-METHOXYBENZYL)SULFANYL]-4-(2-THIENYL)-5,6,7,8-TETRAHYDRO-3-QUINOLINECARBONITRILE](/img/structure/B343447.png)
![Ethyl 4-[(7-tert-butyl-3-cyano-4-thien-2-yl-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]-3-oxobutanoate](/img/structure/B343448.png)
![7-Tert-butyl-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-4-(2-thienyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B343449.png)
![3-(3,4-dimethoxybenzoyl)-2-(4-fluorophenyl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,1(10bH)-dicarbonitrile](/img/structure/B343457.png)
![ethyl 6-amino-5-cyano-2-{[(3-cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)sulfanyl]methyl}-4-(2-fluorophenyl)-4H-thiopyran-3-carboxylate](/img/structure/B343459.png)
![ethyl 6-amino-4-(2-chlorophenyl)-5-cyano-2-{[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]methyl}-4H-thiopyran-3-carboxylate](/img/structure/B343460.png)
![ethyl 6-amino-5-cyano-2-{[(3-cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)sulfanyl]methyl}-4-phenyl-4H-thiopyran-3-carboxylate](/img/structure/B343461.png)
![ethyl 6-amino-5-cyano-2-{[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]methyl}-4-(2-iodophenyl)-4H-thiopyran-3-carboxylate](/img/structure/B343462.png)
![4,6-Diphenyl-2-{[2-(phenylsulfanyl)ethyl]sulfanyl}nicotinonitrile](/img/structure/B343468.png)
![ethyl 5-amino-6-cyano-2-(2-methoxybenzylidene)-7-(2-methoxyphenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-8-carboxylate](/img/structure/B343470.png)
